molecular formula C39H37N5O7 B12895248 N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Katalognummer: B12895248
Molekulargewicht: 687.7 g/mol
InChI-Schlüssel: YHLLENLRRKRKRG-LBFZIJHGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that belongs to the class of nucleoside analogs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves multiple stepsThe reaction conditions typically involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like bis(4-methoxyphenyl)phenylmethoxy.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers and high-throughput screening techniques. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating malignancies, autoimmune disorders, and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound selectively engages with receptors involved in cellular processes, leading to various biological effects. These interactions can modulate signaling pathways, influence gene expression, and alter cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Guanosine derivatives: Share structural similarities but differ in functional groups and biological activities.

    Nucleoside analogs: Similar in structure but vary in their therapeutic applications and mechanisms of action.

Uniqueness

N-(9-((2R,4S,5R)-4-Hydroxy-5-((tris(4-methoxyphenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications.

Eigenschaften

Molekularformel

C39H37N5O7

Molekulargewicht

687.7 g/mol

IUPAC-Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-[tris(4-methoxyphenyl)methoxymethyl]oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C39H37N5O7/c1-47-29-15-9-26(10-16-29)39(27-11-17-30(48-2)18-12-27,28-13-19-31(49-3)20-14-28)50-22-33-32(45)21-34(51-33)44-24-42-35-36(40-23-41-37(35)44)43-38(46)25-7-5-4-6-8-25/h4-20,23-24,32-34,45H,21-22H2,1-3H3,(H,40,41,43,46)/t32-,33+,34+/m0/s1

InChI-Schlüssel

YHLLENLRRKRKRG-LBFZIJHGSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O

Kanonische SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.